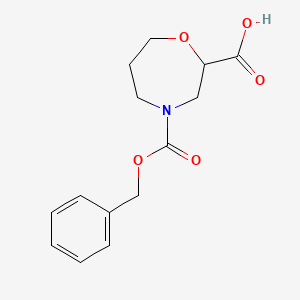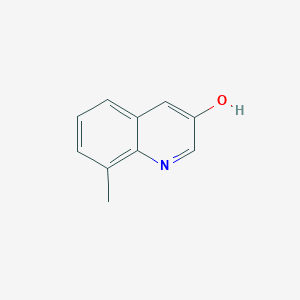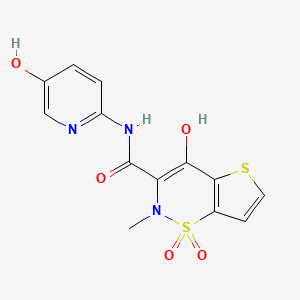![molecular formula C10H11BrN2O4 B1425406 Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate CAS No. 1496175-92-8](/img/structure/B1425406.png)
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate
Descripción general
Descripción
“Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate” is a chemical compound with the CAS Number: 1496175-92-8. It has a molecular weight of 303.11 and its IUPAC name is methyl [5-bromo (methyl)-2-nitroanilino]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3 . This provides a standardized way to represent the compound’s structure using text.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results.Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Development
This compound may be involved in studies related to pharmacokinetics , which is the branch of pharmacology concerned with the movement of drugs within the body. It could be used for lipophilicity and druglikeness assessments, as well as water solubility measurements, which are crucial parameters in medicinal chemistry .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from compounds like Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate, have shown diverse biological and clinical applications. They are found in many synthetic drug molecules and can bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents .
Chemical Synthesis
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate may be used as a reagent in chemical synthesis for alkylation reactions or in the synthesis of complex molecules such as vitamins, pharmaceutical drugs, coumarins, and cyclopropanes .
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and how it is metabolized in the body.
Propiedades
IUPAC Name |
methyl 2-(5-bromo-N-methyl-2-nitroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSRMYDADGYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)




![8-Hydroxy-6,9-diphenyl-10H-pyrido[1,2-A]quinoxalin-10-one](/img/structure/B1425332.png)

![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)




![Ethyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1425342.png)
![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)